molecular formula C20H20N2O3S B2678833 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide CAS No. 2097884-07-4

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2678833
CAS No.: 2097884-07-4
M. Wt: 368.45
InChI Key: PAOYHADIDCGZOZ-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(Thiophen-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide is a diamide derivative featuring a central ethyl chain substituted with furan-2-yl and thiophen-3-yl groups. The N'-(1-phenylethyl) moiety introduces a chiral center, while the ethanediamide backbone provides hydrogen-bonding capacity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14(15-6-3-2-4-7-15)22-20(24)19(23)21-12-17(16-9-11-26-13-16)18-8-5-10-25-18/h2-11,13-14,17H,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOYHADIDCGZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the formation of a key intermediate through the reaction of furan-2-carbaldehyde with thiophene-3-carbaldehyde in the presence of a base such as sodium hydride.

    Coupling Reaction: The intermediate is then coupled with 1-phenylethylamine under acidic conditions to form the desired ethanediamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding sulfoxides or epoxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, targeting the amide groups to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chloromethane.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chloromethane, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, epoxides.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicinal chemistry, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-(1-phenylethyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, while the amide groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog: BG14271 (N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide)

  • Key Differences :
    • Substitution Pattern : BG14271 contains a 4-(furan-2-yl)phenyl group instead of direct furan-2-yl and thiophen-3-yl substitutions on the ethyl chain.
    • Hydroxy Group : The presence of a hydroxyl group in BG14271 may enhance solubility in polar solvents compared to the target compound.
    • Molecular Weight : BG14271 (378.42 g/mol) is lighter than the target compound (exact weight unspecified but likely higher due to thiophen-3-yl group).

Thiophene Derivatives: N-(3-Acetyl-2-thienyl)acetamides

  • Key Differences :
    • Functional Groups : The acetyl and acetamide groups in these derivatives introduce electron-withdrawing effects, contrasting with the electron-rich furan and thiophene in the target compound.
    • Synthetic Route : Synthesized in one step from 3-acetylthiophen-2-amine, suggesting simpler preparation compared to the likely multi-step synthesis of the target compound .
  • Implications : Acetylated thiophenes may exhibit higher reactivity in nucleophilic substitutions, whereas the target compound’s diamide structure could favor stability under physiological conditions.

Ranitidine-Related Compounds (e.g., Nitroacetamide Derivatives)

  • Key Differences :
    • Functional Groups : Ranitidine derivatives feature nitroacetamide or sulphanyl groups, which are absent in the target compound.
    • Biological Relevance : Ranitidine analogs are pharmacologically active (e.g., H2 antagonists), whereas the target compound’s diamide structure may align more with kinase inhibitors or protease targets .
  • Implications : The nitro group in ranitidine derivatives enhances metabolic stability but may introduce toxicity risks, whereas the ethanediamide moiety could reduce such liabilities.

Heterocyclic Hybrids: 1-(Pyridin-2-yl)-N-((Tetrahydrofuran-2-yl)methyl)methanamine

  • Key Differences :
    • Ring Saturation : The tetrahydrofuran ring in this compound is saturated, reducing aromaticity compared to the furan-2-yl group in the target compound.
    • Amine vs. Diamide : The primary amine in this hybrid may confer basicity, whereas the diamide in the target compound is likely neutral at physiological pH .
  • Implications : Saturation could improve bioavailability but reduce π-π stacking interactions critical for target binding.

Physicochemical and Functional Group Comparison Table

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Features Potential Applications
Target Compound Ethanediamide, Furan, Thiophene ~400 (estimated) Chiral center, hydrogen-bonding capacity Pharmaceuticals, polymers
BG14271 Ethanediamide, Hydroxy, Phenyl-furan 378.42 Enhanced solubility, aromatic stacking Drug design, material science
N-(3-Acetyl-2-thienyl)acetamides Acetamide, Acetyl-thiophene ~200–250 Electron-withdrawing groups Synthetic intermediates
Ranitidine Nitroacetamide Nitroacetamide, Sulphanyl ~315–350 Metabolic stability, H2 antagonism Gastrointestinal therapeutics
1-(Pyridin-2-yl)-N-((THF-2-yl)methyl)methanamine Tetrahydrofuran, Pyridine, Amine 192.26 Saturated ring, basicity Bioactive small molecules

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